SDZ SER 082-D5 is a chemical compound recognized for its role as a mixed antagonist of the serotonin receptors 5-HT2B and 5-HT2C. This compound has garnered attention in pharmacological research due to its selectivity and potential therapeutic applications. The compound's IUPAC name, along with its identifiers such as CAS Number and PubChem CID, positions it within the broader context of drug development and receptor interaction studies .
SDZ SER 082-D5 is classified under the category of serotonin receptor antagonists. It is predominantly studied for its effects on the central nervous system, particularly in relation to mood disorders and appetite regulation. The compound is synthesized for research purposes and has been included in various pharmacological studies aimed at understanding its mechanism of action and potential clinical applications .
The synthesis of SDZ SER 082-D5 involves several key steps that ensure the purity and efficacy of the final product. Typically, the synthesis begins with commercially available starting materials, which are subjected to multiple reaction conditions to yield the desired compound.
The exact synthetic route may vary based on the specific laboratory protocols, but these general principles apply across different methods .
The molecular formula of SDZ SER 082-D5 is , with a molar mass of approximately . Its structure includes a core framework that allows for interaction with serotonin receptors, characterized by specific functional groups that enhance binding affinity.
SDZ SER 082-D5 undergoes various chemical reactions that are critical for its pharmacological activity. These include:
The reactions involved are essential for understanding how SDZ SER 082-D5 exerts its effects within biological systems .
The mechanism of action for SDZ SER 082-D5 primarily involves antagonism at the serotonin receptors 5-HT2B and 5-HT2C. This antagonistic action leads to:
Research data indicate that this mechanism may hold therapeutic promise for conditions such as depression or obesity, where serotonin signaling plays a pivotal role .
SDZ SER 082-D5 exhibits several notable physical and chemical properties:
These properties are crucial for handling, storage, and formulation into pharmaceutical preparations .
SDZ SER 082-D5 has several scientific applications:
The ongoing research surrounding SDZ SER 082-D5 highlights its potential as a valuable tool in both basic science and applied pharmacology .
SDZ SER-082 ((+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc][2,6]-naphthyridine) is a selective serotonin receptor antagonist with an ergoline-derived chemical structure. Its molecular formula is C₁₅H₂₀N₂, with a molar mass of 228.34 g/mol [1] [9]. Pharmacologically, SDZ SER-082 exhibits high affinity for 5-HT₂B and 5-HT₂C receptor subtypes, acting as an antagonist or weak partial agonist. Critically, it displays ~40-fold higher selectivity for 5-HT₂C over the closely related 5-HT₂A receptor (pKD = 7.8 for 5-HT₂C vs. minimal activity at 5-HT₂A), a property that distinguishes it from many other serotonin ligands [1] [4] [6]. This selectivity profile has made it a valuable tool for dissecting serotonergic functions in vivo and in vitro, particularly in studies requiring discrimination between 5-HT₂ receptor subtypes [1] [5].
Table 1: Pharmacological Profile of SDZ SER-082
Parameter | Value | Experimental System |
---|---|---|
5-HT₂C Affinity (pKD) | 7.8 | [³H]-Mesulergine binding |
5-HT₂B Affinity (pKB) | 7.34 | Rat fundus contraction assay |
5-HT₂A Selectivity Ratio | ~40:1 (2C/2A) | Receptor binding assays |
5-HT₁A Affinity | Low/Insignificant | Competitive binding |
Deuteration involves the strategic replacement of hydrogen atoms with deuterium (²H or D), a stable, non-radioactive hydrogen isotope. SDZ SER-082-D5 incorporates deuterium at five specific carbon-hydrogen bonds vulnerable to oxidative metabolism, likely including positions on its methylindolo-naphthyridine core [4] [6]. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists cleavage by cytochrome P450 enzymes. The primary objectives for developing SDZ SER-082-D5 are:
Table 2: Key Structural Features of SDZ SER-082-D5
Feature | SDZ SER-082 | SDZ SER-082-D5 |
---|---|---|
Molecular Formula | C₁₅H₂₀N₂ | C₁₅H₁₅D₅N₂ |
Molecular Weight | 228.34 g/mol | ~233.39 g/mol |
Deuterium Positions | N/A | 5 sites (specific sites undisclosed in literature, but typically at metabolically labile C-H bonds) |
Primary Isotopic Effect | N/A | Kinetic Isotope Effect (KIE) |
SDZ SER-082-D5 holds significant potential for advancing fundamental and translational research on serotonin receptors:
Table 3: Research Applications of SDZ SER-082 and SDZ SER-082-D5
Research Area | Application of SDZ SER-082(-D5) | Key Insight |
---|---|---|
Psychostimulant Effects | Blocks cocaine-induced hyperlocomotion via 5-HT₂C [1] [9] | Confirms 5-HT₂C role in modulating dopaminergic reward pathways |
Fear/Anxiety Behavior | Differentiates fear types in elevated T-maze (5-HT₂A vs 2C) [1] [4] | Demonstrates subtype-specific roles in anxiety responses |
Hallucinogen Mechanisms | Fails to block DOI/5-MeO-DMT effects (vs. 5-HT₂A/1A antagonists) [1] | Highlights 5-HT₂A as primary mediator of psychedelic effects |
Cardiovascular Pathology | N/A (But 5-HT₂B relevance shown via other ligands [7]) | 5-HT₂B activation implicated in valvulopathy; antagonists like SER-082 probe this |
The development of SDZ SER-082-D5 thus represents a refinement in pharmacological tool design, aiming to provide researchers with a more metabolically robust compound to unravel the intricate roles of 5-HT₂B and 5-HT₂C receptors in health and disease, while maintaining the critical receptor selectivity that defines the parent molecule.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: